3-(3-Methyl-1H-pyrazol-4-yl)piperidine
CAS No.:
Cat. No.: VC17431089
Molecular Formula: C9H15N3
Molecular Weight: 165.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H15N3 |
---|---|
Molecular Weight | 165.24 g/mol |
IUPAC Name | 3-(5-methyl-1H-pyrazol-4-yl)piperidine |
Standard InChI | InChI=1S/C9H15N3/c1-7-9(6-11-12-7)8-3-2-4-10-5-8/h6,8,10H,2-5H2,1H3,(H,11,12) |
Standard InChI Key | MKBURSHOZZERAQ-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=NN1)C2CCCNC2 |
Introduction
Structural Characterization and Molecular Properties
Molecular Architecture
3-(3-Methyl-1H-pyrazol-4-yl)piperidine consists of a six-membered piperidine ring (C5H11N) fused to a five-membered pyrazole ring (C4H5N2) at the 3-position of the piperidine and the 4-position of the pyrazole. The pyrazole ring features a methyl group at its 3-position, contributing to steric and electronic modulation.
Key Structural Features
-
Piperidine Ring: A saturated amine ring with chair conformation, enabling hydrogen bonding via the nitrogen lone pair.
-
Pyrazole Moiety: An aromatic heterocycle with adjacent nitrogen atoms, enhancing dipole interactions and metabolic stability .
-
Methyl Substituent: Introduces hydrophobicity, potentially improving membrane permeability.
Table 1: Molecular Properties
Property | Value |
---|---|
Molecular Formula | C9H14N3 |
Molecular Weight | 164.23 g/mol |
IUPAC Name | 3-(3-Methyl-1H-pyrazol-4-yl)piperidine |
Hydrogen Bond Donors | 2 (piperidine NH, pyrazole NH) |
Hydrogen Bond Acceptors | 3 (two pyrazole N, one piperidine N) |
Synthetic Methodologies
Multicomponent Reactions
Efficient synthesis routes often employ multicomponent reactions (MCRs). For example, a three-component reaction involving salicylaldehydes, pyranones, and arylhydrazines in acetonitrile with piperidine catalysis yields structurally related pyrazole-piperidine hybrids . This method offers advantages such as atom economy and reduced purification steps.
Condensation and Cyclization
Pyrazole rings are typically synthesized via cyclocondensation of hydrazines with β-diketones. Subsequent coupling to piperidine derivatives can be achieved using nucleophilic substitution or transition-metal-catalyzed cross-coupling. For instance, reacting 3-methylpyrazole-4-carbaldehyde with piperidine under acidic conditions forms the target compound through imine formation and reduction .
Biological Activity and Mechanisms
Enzyme Inhibition
Piperidine-pyrazole hybrids demonstrate affinity for enzymes such as soluble epoxide hydrolase (sEH) and cyclin-dependent kinases (CDKs). sEH inhibition modulates inflammatory pathways by stabilizing anti-inflammatory epoxyeicosatrienoic acids, while CDK inhibition disrupts cell cycle progression in cancer cells .
Antimicrobial Effects
Structural analogs with electron-withdrawing groups (e.g., Cl, NO2) display broad-spectrum antimicrobial activity. The piperidine nitrogen facilitates membrane disruption, while the pyrazole ring interferes with microbial DNA synthesis .
Pharmacokinetic Considerations
Metabolism and Excretion
Hepatic metabolism via cytochrome P450 isoforms (CYP3A4, CYP2D6) is anticipated, with potential oxidation of the piperidine ring. Renal excretion predominates for hydrophilic metabolites, while unchanged compound may undergo fecal elimination.
Applications in Drug Discovery
Central Nervous System (CNS) Therapeutics
The compound’s ability to cross the BBB makes it a candidate for neuropsychiatric disorders. Piperidine derivatives modulate dopamine D2 and serotonin 5-HT1A receptors, suggesting utility in schizophrenia and depression .
Oncology
Ongoing research explores its role as a CDK4/6 inhibitor in hormone receptor-positive breast cancer. Preclinical studies indicate synergistic effects with palbociclib, reducing tumor growth in xenograft models .
Challenges and Future Directions
Synthetic Scalability
Current methods rely on costly catalysts (e.g., palladium) for cross-coupling. Greener alternatives, such as photocatalytic C–H activation, are under investigation to improve cost-efficiency .
Toxicity Profiling
Preliminary toxicity studies in rodents indicate hepatotoxicity at high doses (>100 mg/kg). Structural modifications, such as fluorination of the pyrazole ring, may mitigate off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume